Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Description
Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can lead to modulation of the target’s activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that this compound may also have similar effects.
Biological Activity
Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a methyl ester and a thiazole-triazole moiety. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, certain piperazine-containing triazole derivatives have shown antifungal activity against Alternaria solani at concentrations around 50 mg/ml . The structural similarity suggests that this compound may possess similar antifungal properties.
Anticancer Potential
Thiazoles are recognized for their anticancer activity. A study on various thiazole derivatives demonstrated their effectiveness against cancer cell lines, indicating that modifications in their structure can enhance cytotoxicity . Given the structural components of the target compound, it may also exhibit anticancer effects through mechanisms similar to those observed in related thiazole derivatives.
Antiviral Activity
Compounds with similar moieties have been investigated for antiviral properties. For example, 4-hydroxyquinoline derivatives have shown promise as antiviral agents . The potential for this compound to act against viral pathogens warrants further investigation.
Synthesis and Characterization
The synthesis of thiazole-triazole derivatives often involves multi-step reactions. For instance, the synthesis of similar compounds typically includes the formation of the thiazole ring followed by coupling reactions to introduce piperidine moieties. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study highlighted the cytotoxic effects of piperazine-linked triazoles against gastric cancer cells (AGS) with IC50 values indicating significant potency .
Data Tables
Biological Activity | Compound Type | Reference |
---|---|---|
Antifungal | Thiazole Derivatives | |
Anticancer | Piperazine Derivatives | |
Antiviral | Hydroxyquinoline Derivatives |
Conclusions and Future Directions
This compound represents a promising candidate for further biological evaluation due to its structural features reminiscent of known bioactive compounds. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced potency and selectivity.
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAIIAKINOEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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